![molecular formula C16H21NO4 B269428 2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B269428.png)
2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid
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Overview
Description
2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical formula C18H25NO4 and is commonly referred to as EACC.
Mechanism of Action
The mechanism of action of EACC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, EACC has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
EACC has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the growth of new blood vessels).
Advantages and Limitations for Lab Experiments
One of the main advantages of using EACC in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, EACC is relatively easy to synthesize and is commercially available. However, one limitation of using EACC in lab experiments is that it can be toxic to cells at high concentrations, which can make it difficult to determine the optimal concentration for a given experiment.
Future Directions
There are a number of potential future directions for research on EACC. One area of interest is in the development of new cancer therapies that target CK2, as research has shown that this protein is overexpressed in many types of cancer. Additionally, EACC may have potential applications in the treatment of neurodegenerative diseases, as research has shown that CK2 is involved in the regulation of neuronal function. Finally, further research is needed to fully understand the mechanism of action of EACC and to identify any potential side effects or limitations of its use in scientific research.
Synthesis Methods
The synthesis of EACC involves a multi-step process that begins with the reaction between 3-ethoxyaniline and phosgene to form 3-ethoxyphenyl isocyanate. This intermediate is then reacted with cyclohexanecarboxylic acid to form EACC.
Scientific Research Applications
EACC has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. One of the most promising applications of EACC is in the treatment of cancer, as research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo.
properties
Product Name |
2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid |
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Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
2-[(3-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-2-21-12-7-5-6-11(10-12)17-15(18)13-8-3-4-9-14(13)16(19)20/h5-7,10,13-14H,2-4,8-9H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
LLVAXVMFGWOZBK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
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